molecular formula C14H14F3N3O3 B15002227 N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

Cat. No.: B15002227
M. Wt: 329.27 g/mol
InChI Key: ZDCKFKSGUHJDDK-UHFFFAOYSA-N
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Description

N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethylphenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F3N3O3

Molecular Weight

329.27 g/mol

IUPAC Name

N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C14H14F3N3O3/c1-7-5-4-6-10(8(7)2)20-11(22)13(14(15,16)17,18-9(3)21)19-12(20)23/h4-6H,1-3H3,(H,18,21)(H,19,23)

InChI Key

ZDCKFKSGUHJDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C)C

Origin of Product

United States

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